molecular formula C13H12N2 B1213786 5,10-Dihydro-5-methylphenazine CAS No. 20057-16-3

5,10-Dihydro-5-methylphenazine

Cat. No. B1213786
CAS RN: 20057-16-3
M. Wt: 196.25 g/mol
InChI Key: XZPNVGKRRGOOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,10-Dihydro-5-methylphenazine is a chemical compound with the molecular formula C13H12N2 . It is a derivative of phenazine, which is a class of nitrogen-containing heterocycles .


Molecular Structure Analysis

The molecular structure of 5,10-Dihydro-5-methylphenazine consists of a phenazine core with a methyl group and two hydrogen atoms attached to the 5 and 10 positions respectively . The average mass of the molecule is 196.248 Da and the monoisotopic mass is 196.100052 Da .

Scientific Research Applications

1. Reaction Dynamics with NADH and Oxygen

5,10-Dihydro-5-methylphenazine demonstrates significant reactivity in biochemical contexts. Halaka, Babcock, and Dye (1982) explored its interaction with NADH and oxygen, highlighting its potential as a mediator in enzymatic assays. They found that under anaerobic conditions, NADH reduces 5,10-Dihydro-5-methylphenazine, which can subsequently react with oxygen to form other compounds, including pyocyanine. This suggests its application in studying enzymatic reactions and oxygen interactions in biological systems (Halaka, Babcock, & Dye, 1982).

2. Free Radical Studies

R. Hester and K. Williams (1982) conducted studies on the radical cations of 5,10-dihydrophenazine, including 5,10-Dihydro-5-methylphenazine, using resonance Raman spectroscopy. This research contributes to understanding the behavior of free radicals, which is crucial in various fields like chemistry and material sciences (Hester & Williams, 1982).

3. Photoreaction Studies

Kawata and Niizuma (1992) explored the continuous light illumination and flash photolysis of pyocyanine, leading to the formation of 5,10-dihydro-5-methylphenazine-1-ol. This provides insights into the photoreaction mechanisms of phenazines, which can be applied in photochemistry and photobiology (Kawata & Niizuma, 1992).

4. Microbial Reduction Studies

Research by Hideki and Satoshi (1996) on the formation of 5,10-Dihydrophenazine by Pseudomonas cepacia under low oxygen tensions reveals its microbial reduction properties. This study is significant in understanding microbial processes and their potential applications in biotechnology (Hideki & Satoshi, 1996).

5. Enzymatic Reactions and Biotransformation

Lavaggi et al. (2013) integrated 5,10-Dihydrophenazine derivatives into a laboratory experiment focusing on their biotransformation under different metabolic states. This work is crucial in medicinal chemistry, particularly in understanding drug metabolism and activation mechanisms (Lavaggi et al., 2013).

properties

IUPAC Name

10-methyl-5H-phenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPNVGKRRGOOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942071
Record name 5-Methyl-5,10-dihydrophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10-Dihydro-5-methylphenazine

CAS RN

20057-16-3, 63631-49-2
Record name 5,10-Dihydro-5-methylphenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020057163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Methyl-5H-phenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063631492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-5,10-dihydrophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10-Dihydro-5-methylphenazine
Reactant of Route 2
Reactant of Route 2
5,10-Dihydro-5-methylphenazine
Reactant of Route 3
Reactant of Route 3
5,10-Dihydro-5-methylphenazine
Reactant of Route 4
5,10-Dihydro-5-methylphenazine
Reactant of Route 5
5,10-Dihydro-5-methylphenazine
Reactant of Route 6
5,10-Dihydro-5-methylphenazine

Citations

For This Compound
39
Citations
FG Halaka, ZK Barnes, GT Babcock, JL Dye - Biochemistry, 1984 - ACS Publications
Folim G. Halaka, 1 Zexia K. Barnes, Gerald T. Babcock, and James L. Dye** abstract: The kinetics of the reduction of resting cytochrome oxidase and of its cyanide complex by 5, 10-…
Number of citations: 16 pubs.acs.org
FG Halaka, GT Babcock, JL Dye - Biophysical journal, 1985 - cell.com
The method of principal component analysis (PCA) was applied to the absorption-wavelength-time surfaces generated by rapid scanning stopped-flow spectrophotometry (RSSFS). The …
Number of citations: 29 www.cell.com
K Zimmer, M Hoppmeier, A Schweig - Chemical physics letters, 1998 - Elsevier
The fluorescence and fluorescence excitation spectra of the radical cation of 5,10-dihydro-5,10-dimethylphenazine (DHDMP ⋅+ ) have been recorded in liquid solution at room …
Number of citations: 20 www.sciencedirect.com
FG Halaka, GT Babcock, JL Dye - Journal of Biological Chemistry, 1982 - Elsevier
Rapid-scan and fixed-wavelength stopped-flow spectrophotometry were used to characterize the 5-methylphenazinium methyl sulfate (PMS)/reduced nicotinamide adenine …
Number of citations: 55 www.sciencedirect.com
RF Nelson, DW Leedy, ET Seo, RN Adams - Fresenius' Zeitschrift für …, 1966 - Springer
The compound 5,10-dihydro-5,10-dimethylphenazine (DMPZ) exhibits two succesive reversible, 1-electron oxidation-reduction steps in acetonitrile and propylene carbonate as solvents…
Number of citations: 76 link.springer.com
AW Weston, RW DeNet… - Journal of the American …, 1953 - ACS Publications
A series of N, N-disubstipited aminoalkyl esters and amides of phenothiazine-10-, carbazole-9-, acridane-10-and 5, 10-dihydro-5-methylphenazine-10-carboxylie acids is described. …
Number of citations: 7 pubs.acs.org
FG Halaka, GT Babcock, JL Dye - Journal of Biological Chemistry, 1981 - Elsevier
Anaerobic reduction of cytochrome c oxidase by 5,10-dihydro-5-methylphenazine (reduced PMS) and by sodium dithionite were studied by rapid scanning stopped flow …
Number of citations: 20 www.sciencedirect.com
ZK Barnes - 1987 - elibrary.ru
Stopped-flow spectrophotometry was used to study the anaerobic reduction of cytochrome c oxidase by 5, 10-dihydro 5-methylphenazine (MPH). Cu (, A) reduction was complete after …
Number of citations: 0 elibrary.ru
FG Halaka - 1982 - elibrary.ru
Rapid scanning and fixed-wavelength stopped-flow spectrophotometry were used to study the anaerobic reduction of cytochrome c oxidase by 5, 10-dihydro 5-methylphenazine (MPH) …
Number of citations: 0 elibrary.ru
H Kawata, S Niizuma - Journal of Photochemistry and Photobiology A …, 1992 - Elsevier
The results of a continuous light illumination and flash photolysis study of pyocyanine in deaerated 2-propanol are presented. The fully reduced compound, 5,10-dihydro-5-…
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.